Differentiation by Mechanism: SAR-100842 is a Negative Allosteric Modulator (NAM) vs. Orthosteric Antagonist BMS-986202
In a direct comparative study using back-scattering interferometry (BSI) and functional assays, SAR-100842 was found to behave as a negative allosteric modulator (NAM) of the LPA1 receptor, whereas BMS-986202 acted as an orthosteric antagonist [1]. This mechanistic difference was evidenced by the fact that only BMS-986202 could fully inhibit the LPA response across all functional assays (calcium mobilization, β-arrestin, cAMP, GTPγS, and RhoA), while SAR-100842 and TAK-615 showed distinct, pathway-specific inhibitory profiles [1].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Negative Allosteric Modulator (NAM) |
| Comparator Or Baseline | BMS-986202: Orthosteric Antagonist |
| Quantified Difference | Qualitative difference in functional assay inhibition profiles; SAR-100842 does not fully inhibit all LPA-driven pathways. |
| Conditions | Back-scattering interferometry (BSI) binding assays and LPA1R functional assays (calcium mobilization, β-arrestin, cAMP, GTPγS, RhoA) in vitro. |
Why This Matters
This distinction is crucial for researchers designing experiments to probe specific LPA1 signaling pathways, as NAMs like SAR-100842 offer a different pharmacological profile compared to orthosteric antagonists, potentially leading to unique biological outcomes.
- [1] Ellery J, Dickson L, Cheung T, et al. Identification of compounds acting as negative allosteric modulators of the LPA1 receptor. Eur J Pharmacol. 2018;833:8-15. View Source
